![molecular formula C24H23NO3 B5830338 ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPPB belongs to the family of benzamides and is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones.
Mécanisme D'action
Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a transcriptional regulator that plays a critical role in the expression of various genes involved in cell proliferation and survival. By inhibiting the interaction between BRD4 and acetylated histones, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate disrupts the transcriptional regulation of these genes, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. Additionally, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to inhibit the replication of HIV-1 and other viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate also has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments. Additionally, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate can be cytotoxic at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One potential direction is to investigate the use of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective inhibitors of the BRD4-histone interaction could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate involves the reaction of 2-(2-phenylethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 3-aminobenzoate to form the desired product, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate. This method has been optimized to yield high purity ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate with good yields.
Applications De Recherche Scientifique
Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, breast cancer, and prostate cancer. ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. Additionally, ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to inhibit the replication of HIV-1 and other viral infections.
Propriétés
IUPAC Name |
ethyl 3-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)20-12-8-13-21(17-20)25-23(26)22-14-7-6-11-19(22)16-15-18-9-4-3-5-10-18/h3-14,17H,2,15-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSFVEUFPLJBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

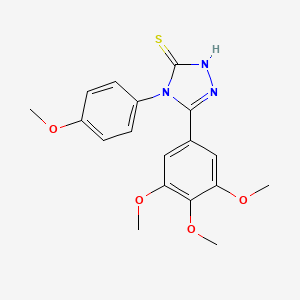

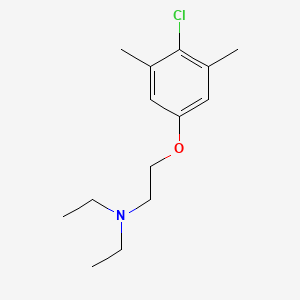
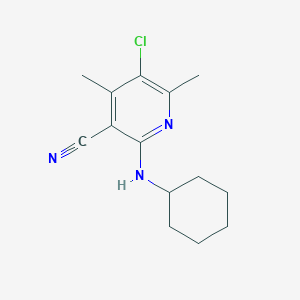

![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

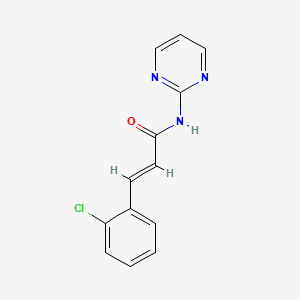
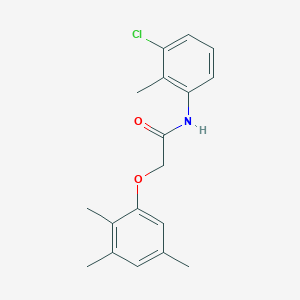

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
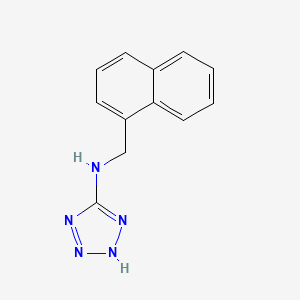

![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)